

Pip5K1C function in phosphoinositide signaling

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An In-depth Technical Guide on the Function of Pip5K1C in Phosphoinositide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical lipid kinase that plays a central role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This phosphoinositide is a key second messenger and a precursor to other signaling molecules, regulating a vast array of cellular processes including actin cytoskeleton dynamics, membrane trafficking, cell adhesion, and signal transduction. Given its involvement in numerous physiological and pathological states, from synaptic transmission to cancer and chronic pain, Pip5K1C has emerged as a significant subject of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of Pip5K1C's function, regulation, and involvement in disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to Pip5K1C and Phosphoinositide Signaling

Phosphoinositides (PIs) are minor lipid components of cellular membranes that are central to cell signaling and membrane trafficking. The phosphorylation state of the inositol headgroup of phosphatidylinositol (PtdIns) is dynamically regulated by a suite of kinases and phosphatases, creating a diverse set of signaling molecules.



Pip5K1C is a member of the type I phosphatidylinositol 4-phosphate 5-kinase family, which is responsible for the majority of PI(4,5)P₂ synthesis in cells. The primary function of Pip5K1C is to phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the D-5 position of the inositol ring, generating PI(4,5)P₂.[1][2][3][4] This product, PI(4,5)P₂, is a critical signaling hub. It can act directly by recruiting and activating effector proteins at the membrane, or it can be further metabolized by enzymes like phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), or by Class I PI3-kinases to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[1][2][5]

Core Function, Regulation, and Substrate Specificity

Pip5K1C's activity is tightly controlled to ensure precise spatial and temporal production of PI(4,5)P₂. Its function is modulated by interacting proteins, subcellular localization, and post-translational modifications.

Enzymatic Activity and Regulation: The kinase activity of Pip5K1C is stimulated by interactions with proteins such as talin (TLN1 and TLN2) and the small GTPase ARF6.[1][2] Conversely, phosphorylation by kinases like C-terminal Src kinase (CSK) can disrupt its interaction with other proteins, such as the AP-2 adaptor complex, thereby regulating its role in endocytosis.[2] Phosphorylation on specific residues, such as Tyr-649, is crucial for its targeting to focal adhesions.[2]

Substrate Specificity: Pip5K1C demonstrates specificity for its substrate, PI(4)P. While all three isoforms (α , β , and γ) of PIP5K can discriminate among substrates with different acyl chains, the γ isoform (Pip5K1C) is the most selective.[6] This suggests that Pip5K1C may be responsible for generating specific pools of PI(4,5)P₂ with distinct fatty acid compositions, tailored for particular downstream signaling cascades.[6]

Quantitative Data Presentation Table 1: Kinetic Properties of Pip5K1C

This table summarizes the Michaelis-Menten constants (Km) for Pip5K1C with different substrates, indicating the concentration at which the enzyme reaches half of its maximum velocity.



Substrate	Km (μM)	Organism	Source
1-octadecanoyl-2- (5Z,8Z,11Z,14Z)- eicosatetraenoyl-sn- glycero-3-phospho- 1D-myo-inositol 4- phosphate	1.6	Human	[1][2]
1-octadecanoyl-2- (9Z)-octadecenoyl-sn- glycero-3-phospho- 1D-myo-inositol 4- phosphate	15	Human	[2]
Phosphatidylinositol- 4-phosphate (PI(4)P)	37	Mouse	[7]
ATP	39	Mouse	[7]

Table 2: Key Pip5K1C Interacting Proteins and Their Functional Consequences

Pip5K1C function is heavily dependent on its interaction with various cellular proteins.



Interacting Protein	Functional Consequence of Interaction	Source
Talin (TLN1, TLN2)	Stimulates kinase activity; modulates targeting to focal adhesions.	[1][2][7]
ARF6	Stimulates kinase activity.	[2]
AP-2 Complex (AP2B1, AP2M1)	Role in clathrin-mediated endocytosis; interaction disrupted by CSK phosphorylation.	[1][2]
C-terminal Src kinase (CSK)	Phosphorylates Pip5K1C, disrupting AP2M1 interaction.	[2][7]
E-cadherin (CDH1)	Modulates adherens junction formation and cadherin trafficking.	[1][2]
PLCG1	Interaction is abolished upon EGF stimulation.	[2][7]

Table 3: Phenotypes of Pip5K1C Knockout (KO) Models

Genetic deletion of Pip5k1c in model organisms has been instrumental in elucidating its physiological roles.



Model System	Genotype	Phenotype	Source
Mouse (Global KO)	Pip5k1c ⁻ /-	Embryonic/neonatal lethal; impaired mobility and inability to feed.	[8][9][10]
Mouse (Heterozygous)	Pip5k1c+/-	Viable, fertile; reduced PI(4,5)P ₂ in DRG neurons; reduced pain signaling; high-frequency hearing loss.	[10]
Mouse (Retina- specific KO)	Six3-Cre; Pip5k1c flox/flox	Progressive rod cell degeneration; reduced ERG b-wave amplitudes.	[9][11]
Mouse (MSC-specific KO)	Prx1-Cre; Pip5k1c flox/flox	Develops osteopenia in adulthood due to impaired bone remodeling and reduced osteoblast formation.	[8]
Mouse (Chondrocyte-specific KO)	Aggrecan-CreERT2; Pip5k1c flox/flox	Spontaneous osteoarthritis-like lesions in aged mice.	[12]

Table 4: Small Molecule Inhibitors of Pip5K1C

The development of small molecule inhibitors is crucial for both studying Pip5K1C function and exploring its therapeutic potential.



Inhibitor	IC ₅₀	Notes	Source
UNC3230	~41 nM - 120 nM	ATP-competitive; also inhibits PIP4K2C. Reduces pain signaling.	[10][13][14][15]
PIP5K1C-IN-1 (Compound 30)	0.80 nM	Potent and highly selective; low clearance in mice.	[15][16]
PIP5K1C-IN-2 (Compound 33)	5.9 nM	Potent and selective.	[15][16]
UNC2828	130 nM	Shares thiazole carboxamide core with UNC3230.	[14]
UNI418	60.1 nM	Dual inhibitor of PIKfyve and Pip5K1C; blocks SARS-CoV-2 entry.	[15]

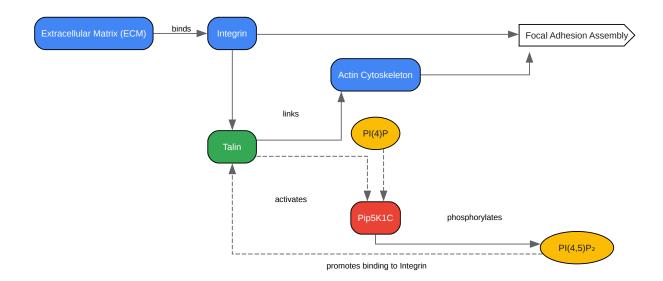
Cellular Functions and Signaling Pathways

Pip5K1C is a master regulator of numerous cellular activities through its product, PI(4,5)P2.

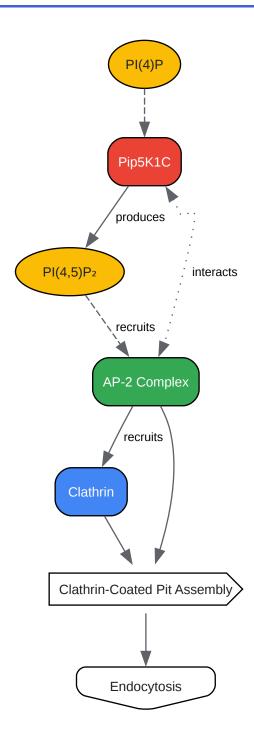
Actin Cytoskeleton, Cell Adhesion, and Migration

PI(4,5)P₂ produced by Pip5K1C is essential for the dynamics of the actin cytoskeleton. It is required for focal adhesion dynamics by modulating the targeting of talin to the plasma membrane, which is a critical step in integrin activation and cell adhesion.[1][4] This function is vital for cell migration, where Pip5K1C is required for the assembly of nascent adhesions at the leading edge and for the retraction of the cell rear.[1][3] It also plays a role in phagocytosis by generating a pool of PI(4,5)P₂ that facilitates Fc-gamma-R clustering and controlled actin remodeling.[1][3][4]

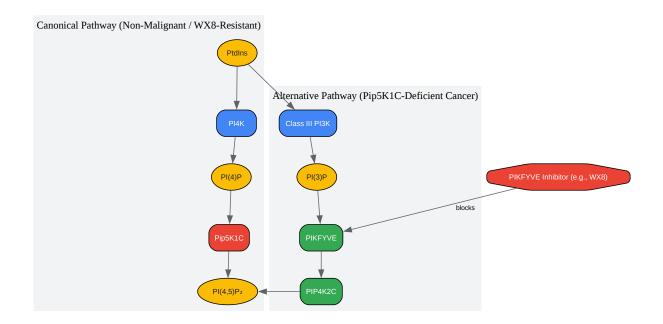




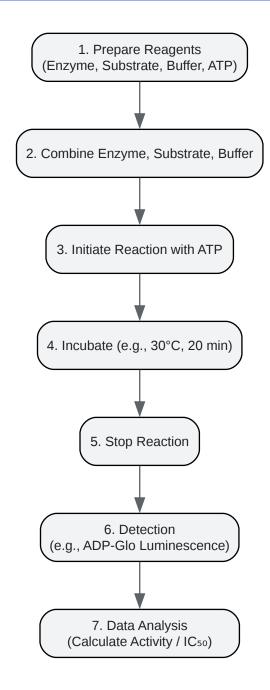












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